Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate is a chemical compound with the molecular formula C20H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone. The final product is obtained by reacting this intermediate with benzyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 1-benzyl-3-oxopiperidine-4-carboxylic acid.
Reduction: Formation of benzyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
1-Benzyl-4-ethoxycarbonyl-3-piperidone: Another derivative with an ethoxycarbonyl group.
Benzyl 3-oxopiperazine-1-carboxylate: A related compound with a piperazine ring instead of a piperidine ring .
Uniqueness
Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group provides additional stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
benzyl 1-benzyl-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C20H21NO3/c22-19-14-21(13-16-7-3-1-4-8-16)12-11-18(19)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
InChI Key |
CLACVADEAABMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.